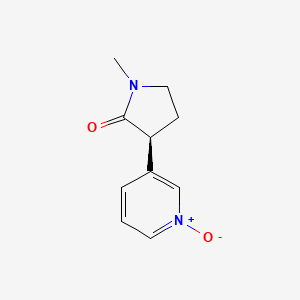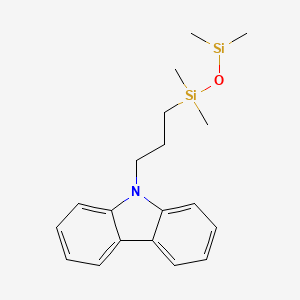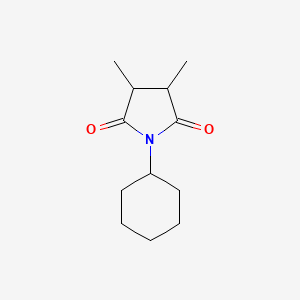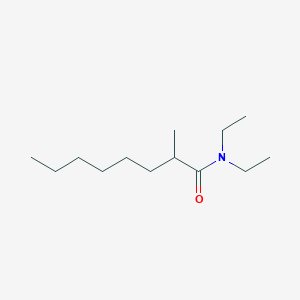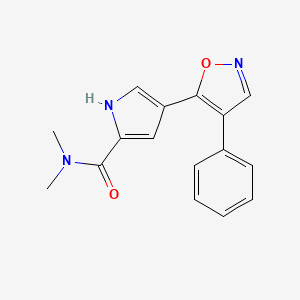
N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide” is a complex organic compound that features a pyrrole ring, an oxazole ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides.
Coupling Reactions: The phenyl group can be introduced through Suzuki or Heck coupling reactions.
Final Assembly: The final step involves the condensation of the pyrrole and oxazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to an oxazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
Oxidation Products: Pyrrole-2,5-diones.
Reduction Products: Oxazoline derivatives.
Substitution Products: Phenyl derivatives with various functional groups.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Polymer Science: May be used in the synthesis of novel polymers with specific properties.
作用机制
The mechanism of action of “N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide” would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of structural elements, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
404570-74-7 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(4-phenyl-1,2-oxazol-5-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)16(20)14-8-12(9-17-14)15-13(10-18-21-15)11-6-4-3-5-7-11/h3-10,17H,1-2H3 |
InChI 键 |
JJXJUAYTXRWVRN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC(=CN1)C2=C(C=NO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)


![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)

